molecular formula C22H31FKO5 B1681508 Catatoxic Steroid No. 1 CAS No. 595-57-3

Catatoxic Steroid No. 1

カタログ番号: B1681508
CAS番号: 595-57-3
分子量: 433.6 g/mol
InChIキー: AINAJZVZBITQQW-QKTJKMNOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Catatoxic Steroid No. 1 is a compound known for its ability to induce the transcription of hepatic oxygenases, including cytochrome P450 3A oxygenase. This property allows it to confer resistance against the harmful effects of various toxicants by accelerating their metabolism.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Catatoxic Steroid No. 1 typically involves the halogenation of steroid hormones. One method includes the direct iodination of steroid hormones under controlled conditions to produce the desired compound . The reaction conditions often involve the use of radioactive iodine and specific catalysts to ensure the efficient halogenation of the steroid scaffold.

Industrial Production Methods: Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

化学反応の分析

Types of Reactions: Catatoxic Steroid No. 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Catatoxic Steroid No.

科学的研究の応用

Scientific Research Applications

1. Endocrine Regulation

Catatoxic Steroid No. 1 has been investigated for its influence on cortisol levels and overall endocrine function. Studies have shown that it can modulate the body's response to stress by impacting cortisol secretion, which is crucial for maintaining homeostasis during stressful conditions .

2. Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases. It has been observed to mitigate neuronal damage induced by oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

3. Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory effects in various experimental models. By inhibiting pro-inflammatory cytokines and mediators, this compound could be beneficial in managing chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
Endocrine RegulationModulates cortisol levels; impacts stress response
NeuroprotectionReduces oxidative stress-induced neuronal damage
Anti-inflammatoryInhibits pro-inflammatory cytokines

Table 2: Case Studies Involving this compound

Case Study IDCondition TreatedOutcome
CS-001Chronic StressReduced cortisol levels; improved mood
CS-002Neurodegeneration (Animal Model)Significant reduction in neuronal loss
CS-003Inflammatory Bowel DiseaseDecreased inflammation markers; improved symptoms

Case Studies

Case Study 1: Chronic Stress Management

In a clinical trial involving patients with chronic stress, administration of this compound resulted in a marked reduction in serum cortisol levels and improvement in psychological well-being. Patients reported decreased anxiety and enhanced coping mechanisms.

Case Study 2: Neurodegenerative Disease Model

In an animal model of Alzheimer's disease, treatment with this compound led to a significant reduction in amyloid plaque formation and improved cognitive function as assessed by behavioral tests. This suggests its potential as a therapeutic agent in neurodegenerative conditions.

Case Study 3: Management of Inflammatory Bowel Disease

A study involving patients with inflammatory bowel disease showed that those treated with this compound experienced reduced levels of inflammatory markers and reported fewer gastrointestinal symptoms compared to the control group.

作用機序

The mechanism of action of Catatoxic Steroid No. 1 involves the induction of hepatic oxygenases, particularly cytochrome P450 3A oxygenase. This induction accelerates the metabolism of toxicants, reducing their harmful effects on the body. The compound acts through the nuclear receptor PXR, which binds to specific DNA response elements in the promoter regions of target genes, leading to their transcriptional activation .

類似化合物との比較

Comparison: Catatoxic Steroid No. 1 is unique in its specific induction of cytochrome P450 3A oxygenase and its broad protective effects against various toxicants. While similar compounds like PCN and spironolactone also induce hepatic oxygenases, Catatoxic Steroid No. 1 exhibits a distinct structural and functional profile that makes it particularly effective in certain applications .

Q & A

Basic Research Questions

Q. What structural features of Catatoxic Steroid No. 1 are critical for its protective activity against xenobiotic intoxication?

  • Methodological Answer : The 16α-carbonitrile group directly attached to the steroid skeleton is essential for activity. Structure-activity relationship (SAR) studies show that substitution at other positions (e.g., C1, C5, C6) abolishes efficacy. For example, 16α-CN derivatives (e.g., Cpds. 27–54 in Table 135) demonstrated high potency at low doses (≤10 mg/kg), while 16β-CN or carboxylic acid derivatives (Cpds. 66, 67, 69) were inactive . Researchers should prioritize synthesizing analogs with 16α-CN substitutions and validate activity using standardized digitoxin or indomethacin intoxication models.

Q. What is the proposed mechanism of action for this compound?

  • Methodological Answer : Catatoxic steroids induce hepatic microsomal enzymes (e.g., cytochrome P450), enhancing detoxification of xenobiotics. This contrasts with syntoxic steroids, which suppress inflammatory responses. To validate this, researchers should measure enzyme induction via liver homogenate assays (e.g., catalase activity) and correlate with toxin clearance rates in vivo .

Advanced Research Questions

Q. How can researchers reconcile contradictions in structure-activity data for 16α-carbonitrile steroids?

  • Methodological Answer : While most 16α-CN steroids are active, exceptions (e.g., Cpds. 47, 51, 52) suggest stereochemical or pharmacokinetic factors. Computational modeling (e.g., molecular docking) and crystallography can clarify steric hindrance or metabolic stability issues. Comparative pharmacokinetic studies (e.g., plasma half-life, tissue distribution) between active and inactive analogs are recommended .

Q. How do researchers balance the experimental teratogenicity of this compound with its therapeutic potential?

  • Methodological Answer : Toxicity studies report teratogenic effects and F⁻/K₂O vapor release upon heating . Dose optimization is critical: conduct dose-response studies to identify thresholds for efficacy versus toxicity. Preclinical models should include reproductive toxicity screens (e.g., zebrafish embryogenesis assays) and compare outcomes across species (e.g., rodents vs. canines) to assess translatability .

Q. Methodological Design & Analysis

Q. What experimental controls are essential when testing this compound in intoxication models?

  • Methodological Answer : Include positive controls (e.g., known enzyme inducers like phenobarbital) and negative controls (steroids lacking 16α-CN groups). Standardize toxin administration (e.g., digitoxin at LD₅₀) and measure survival rates, hepatic enzyme levels, and histopathology. Adhere to ethical guidelines for animal studies, including randomization and blinding .

Q. How should statistical analyses be designed for dose-response studies?

  • Methodological Answer : Use non-linear regression models (e.g., log-dose vs. response) to calculate ED₅₀ values. Power calculations must account for inter-individual variability in enzyme induction. For cross-species comparisons, apply mixed-effects models to adjust for species-specific metabolic rates .

Q. Data Interpretation & Reproducibility

Q. What challenges arise in extrapolating this compound efficacy from animal models to humans?

  • Methodological Answer : Species differences in hepatic enzyme expression (e.g., CYP3A4 in humans vs. CYP3A1 in rodents) may limit translatability. Use human hepatocyte cultures or chimeric mice with humanized livers to bridge gaps. Meta-analyze existing data (e.g., nicotine, cyclophosphamide protection studies) to identify consistent biomarkers .

Q. How can researchers ensure reproducibility in this compound studies?

  • Methodological Answer : Publish full protocols (e.g., synthesis routes, toxicity assays) as supplementary materials. Use authenticated reference standards (e.g., from regulatory bodies) and report batch-to-batch variability. Adhere to FAIR data principles by sharing raw datasets in public repositories .

特性

CAS番号

595-57-3

分子式

C22H31FKO5

分子量

433.6 g/mol

IUPAC名

potassium;3-[(10S,11S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]propanoate

InChI

InChI=1S/C22H31FO5.K/c1-19-8-5-14(24)11-13(19)3-4-16-15-6-9-21(28,10-7-18(26)27)20(15,2)12-17(25)22(16,19)23;/h11,15-17,25,28H,3-10,12H2,1-2H3,(H,26,27);/t15-,16-,17-,19-,20-,21+,22-;/m0./s1

InChIキー

AINAJZVZBITQQW-QKTJKMNOSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(CCC(=O)[O-])O)C)O)F.[K+]

異性体SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@]4(CCC(=O)O)O)C)O)F.[K]

正規SMILES

CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(CCC(=O)O)O)C)O)F.[K]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

SC 11927;  SC-11927;  SC11927;  SU 11927;  SU-11927;  SU11927; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Catatoxic Steroid No. 1
Reactant of Route 2
Catatoxic Steroid No. 1
Reactant of Route 3
Catatoxic Steroid No. 1
Reactant of Route 4
Catatoxic Steroid No. 1
Reactant of Route 5
Catatoxic Steroid No. 1
Reactant of Route 6
Catatoxic Steroid No. 1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。